molecular formula C20H17N3O6 B15156611 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B15156611
M. Wt: 395.4 g/mol
InChI Key: INGPXLDBLBMCSH-UHFFFAOYSA-N
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Description

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate is a complex organic compound that features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate, which can be synthesized through the cyclization of catechol derivatives with appropriate reagents. The quinazolinone moiety can be prepared through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

The final step involves coupling the two intermediates through an amide bond formation, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new polymers or other materials with specialized applications.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other mechanisms depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-ylmethylamine
  • 1,4-Benzodioxan-6-amine

Uniqueness

Compared to similar compounds, 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate features a unique combination of structural motifs that confer distinct chemical and biological properties. Its dual aromatic systems and functional groups make it versatile for various applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C20H17N3O6

Molecular Weight

395.4 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate

InChI

InChI=1S/C20H17N3O6/c24-18(22-13-5-6-16-17(9-13)28-8-7-27-16)11-29-19(25)10-23-12-21-15-4-2-1-3-14(15)20(23)26/h1-6,9,12H,7-8,10-11H2,(H,22,24)

InChI Key

INGPXLDBLBMCSH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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